4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Description
4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound that features a tert-butyl group, a phenylmorpholino group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
4-tert-butyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-22(2,3)19-9-11-20(12-10-19)28(25,26)23-13-14-24-15-16-27-21(17-24)18-7-5-4-6-8-18/h4-12,21,23H,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBVVNWGDILIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
tert-Butyl Group Introduction
The tert-butyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution. For para-substitution, 4-tert-butylbenzenesulfonyl chloride serves as the preferred intermediate.
Key Reaction :
$$
\text{Benzene} + \text{tert-butyl chloride} \xrightarrow{\text{AlCl}_3} \text{4-tert-butylbenzene} \xrightarrow{\text{Chlorosulfonation}} \text{4-tert-butylbenzenesulfonyl chloride}
$$
Chlorosulfonation employs chlorosulfonic acid at 0–5°C, yielding 85–90% sulfonyl chloride.
Synthesis of 2-(2-Phenylmorpholino)ethylamine
The phenylmorpholinoethylamine moiety is synthesized via a two-step process:
Morpholine Ring Formation :
Morpholine reacts with 2-phenyloxirane under acidic conditions to form 2-phenylmorpholine.
$$
\text{Morpholine} + \text{2-phenyloxirane} \xrightarrow{\text{H}2\text{SO}4} \text{2-phenylmorpholine}
$$
Yield: 78%.Ethylamine Side Chain Introduction :
Nucleophilic substitution of 2-phenylmorpholine with 2-chloroethylamine hydrochloride in ethanol at reflux (12 hours) produces 2-(2-phenylmorpholino)ethylamine.
$$
\text{2-phenylmorpholine} + \text{ClCH}2\text{CH}2\text{NH}_2\cdot\text{HCl} \xrightarrow{\text{EtOH, Δ}} \text{2-(2-phenylmorpholino)ethylamine}
$$
Yield: 65%.
Sulfonamide Coupling
The final step involves reacting 4-tert-butylbenzenesulfonyl chloride with 2-(2-phenylmorpholino)ethylamine. A patented bromate/bromide system enhances yield and purity:
Procedure :
- Dissolve 4-tert-butylbenzenesulfonyl chloride (10 mmol) and 2-(2-phenylmorpholino)ethylamine (10 mmol) in water with NaBrO₃ (11 mmol) and NaBr (1 mmol).
- Add 37% HCl dropwise at 95°C, stir for 12 hours, and isolate via filtration.
$$
\text{RSO}2\text{Cl} + \text{H}2\text{NCH}2\text{CH}2\text{(morpholino)} \xrightarrow{\text{NaBrO}3/\text{NaBr}} \text{RSO}2\text{NHCH}2\text{CH}2\text{(morpholino)}
$$
Yield : 83% | Purity : 97% (HPLC).
Optimization of Reaction Conditions
Temperature and Solvent Effects
- Optimal Temperature : 90–100°C for sulfonamide coupling.
- Solvent : Aqueous medium outperforms organic solvents (e.g., THF, DMF) in reducing side reactions (Table 1).
Table 1. Solvent Impact on Yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Water | 83 | 97 |
| THF | 58 | 82 |
| DMF | 67 | 88 |
Catalytic Systems
The NaBrO₃/NaBr/HCl system enhances electrophilicity of the sulfonyl chloride, accelerating amine coupling. Alternatives like K₂CO₃ yield <70%.
Industrial Production Methods
Scale-up adaptations focus on cost efficiency and waste reduction:
- Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
- Recrystallization : Use ethanol/water (3:1) for 99% purity.
- Waste Management : Neutralize HCl byproducts with NaOH for safe disposal.
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
- Mass Spec : [M+H]⁺ = 403.2 (calc. 402.6).
Comparative Analysis with Alternative Methods
Classical Sulfonylation vs. Bromate/Bromide System
Classical Method :
Morpholinoethylamine Synthesis
Epoxide Ring-Opening :
- Higher regioselectivity vs. alkylation methods (e.g., 2-chloroethylamine).
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylmorpholino group can enhance binding affinity and specificity, while the sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butyl)-N-(2-(2-morpholino)ethyl)benzenesulfonamide: Similar structure but lacks the phenyl group.
4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide.
Uniqueness
4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is unique due to the presence of both the phenylmorpholino and sulfonamide groups, which can confer specific chemical and biological properties
Biological Activity
4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide, with the CAS number 953917-24-3, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.
- Molecular Formula : C22H30N2O3S
- Molecular Weight : 402.6 g/mol
The compound features a tert-butyl group and a phenylmorpholino moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can lead to inhibition of cellular processes, modulation of signaling pathways, and induction of apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- U-937 (monocytic leukemia)
Table 1 summarizes the IC50 values observed in these studies:
These values indicate that the compound is effective at low concentrations, suggesting high potency.
Induction of Apoptosis
Flow cytometry assays have shown that treatment with this compound leads to increased apoptosis in cancer cells. Specifically, it has been observed to elevate the levels of pro-apoptotic markers such as p53 and caspase-3 cleavage in MCF-7 cells, confirming its role in promoting programmed cell death.
Case Studies
- Study on MCF-7 Cells : A detailed study assessed the effects of the compound on MCF-7 breast cancer cells. Results indicated significant alterations in cell viability and morphology at increasing concentrations, with an IC50 value of 0.65 µM. The study also noted a substantial increase in lactate dehydrogenase (LDH) enzyme activity, indicating cell membrane damage due to apoptosis .
- Comparative Study with Doxorubicin : In comparative analyses against doxorubicin—a standard chemotherapeutic agent—this compound exhibited similar or superior cytotoxicity across several cancer cell lines .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions and sulfonamide coupling. Key steps include:
- Step 1 : Formation of the morpholino-ethylamine intermediate via condensation of 2-phenylmorpholine with ethylenediamine derivatives under reflux in dichloromethane (DCM) .
- Step 2 : Sulfonylation of the intermediate using 4-(tert-butyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dimethylformamide (DMF) at 0–5°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol .
Critical Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature (Step 2) | 0–5°C | Minimizes side reactions |
| Solvent (Step 1) | DCM | Enhances intermediate solubility |
| Base (Step 2) | Triethylamine | Neutralizes HCl byproduct |
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Structural confirmation requires a combination of:
- NMR Spectroscopy : and NMR to verify sulfonamide linkage, tert-butyl group, and morpholino-ethylamine moiety .
- IR Spectroscopy : Peaks at ~1150 cm (S=O stretching) and ~1350 cm (S-N stretching) confirm sulfonamide functionality .
- Mass Spectrometry (HRMS) : Exact mass matching for molecular ion [M+H] .
- Melting Point Analysis : Consistency with literature values (e.g., 160–162°C for analogous compounds) .
Q. What purification strategies ensure high yields and purity?
- Recrystallization : Use methanol or ethanol for high-purity crystals .
- Chromatography : Silica gel columns with ethyl acetate/hexane (3:7 ratio) resolve polar impurities .
- Solvent Selection : Avoid DMF in final steps due to high boiling point; replace with acetone for faster drying .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 86% vs. 93% for analogous compounds)?
Discrepancies often arise from:
- Reagent Purity : Use freshly distilled triethylamine to prevent amine oxidation .
- Reaction Scale : Smaller scales (<5 mmol) may favor higher yields due to better heat control .
- Comparative Studies : Parallel synthesis under varying conditions (e.g., solvent, temperature) to identify optimal parameters. For example:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM, 0°C | 86 | 98 |
| DMF, 5°C | 93 | 95 |
| Data from analogous sulfonamide syntheses . |
Q. How should biological activity assays be designed to evaluate this compound’s pharmacological potential?
- Target Selection : Prioritize receptors with structural similarity to β3-adrenoceptors, where sulfonamides show agonist/antagonist activity .
- Solubility Optimization : Incorporate co-solvents (e.g., DMSO:PBS, 1:9) due to the compound’s hydrophobicity .
- In Vitro Models : Use CHO-K1 cells transfected with target receptors to assess cAMP modulation or calcium flux .
Q. What reaction mechanisms govern the compound’s behavior with oxidizing/reducing agents?
- Oxidation : The morpholino group may undergo N-oxidation with HO, forming N-oxide derivatives detectable via LC-MS .
- Reduction : Sodium borohydride selectively reduces imine byproducts without affecting the sulfonamide core .
- Mechanistic Probes :
| Reagent | Observed Product | Mechanism |
|---|---|---|
| KMnO | Sulfone derivatives | Oxidation of sulfur |
| NaBH | Amine intermediates | Imine reduction |
| Based on analogous reactions . |
Q. How can structure-activity relationship (SAR) studies guide structural modifications?
- Key Modifications :
| Substituent | Effect on Activity |
|---|---|
| tert-Butyl group | Enhances metabolic stability |
| Morpholino-ethyl chain | Improves receptor binding affinity |
| Phenyl ring (morpholino) | Modulates solubility |
| Adapted from furan/thiophene analog studies . |
- Methodology : Synthesize derivatives with variations in the sulfonamide aryl group or morpholino substituents, then test in dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
